molecular formula C9H8FN3 B1394186 4-fluoro-3-phenyl-1H-pyrazol-5-amine CAS No. 1246931-19-0

4-fluoro-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B1394186
CAS No.: 1246931-19-0
M. Wt: 177.18 g/mol
InChI Key: NHMSDRGNEWRUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H8FN3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-phenyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Additionally, this compound can bind to specific receptors, such as the human estrogen alpha receptor (ERα), influencing cellular signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, its interaction with ERα can result in altered transcriptional activity, impacting cell proliferation and differentiation. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, such as COX-2 and ERα. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity. Prolonged exposure to this compound can lead to changes in cellular responses, including adaptive mechanisms and potential resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. Higher doses can result in toxic or adverse effects, including organ damage and systemic toxicity. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. These metabolic processes can influence the compound’s efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSDRGNEWRUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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